molecular formula C20H26N2O4 B1679521 Ronactolol CAS No. 90895-85-5

Ronactolol

Cat. No.: B1679521
CAS No.: 90895-85-5
M. Wt: 358.4 g/mol
InChI Key: BPNZFFWEUGGXMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ronactolol is synthesized through a multi-step chemical process. The synthesis involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenol to form 4-methoxy-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-(isopropylamino)propan-1-ol in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes extraction from an alkaline environment and chromatographic analysis using an internal standard method for plasma samples and an external standard method for urine samples .

Chemical Reactions Analysis

Types of Reactions

Ronactolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ronactolol include other beta-blockers such as propranolol, metoprolol, and atenolol .

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to selectively block beta-adrenergic receptors with high affinity. This selectivity makes it particularly effective in the treatment of cardiovascular conditions with fewer side effects compared to other beta-blockers .

Properties

CAS No.

90895-85-5

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-14(2)21-12-17(23)13-26-19-10-6-16(7-11-19)22-20(24)15-4-8-18(25-3)9-5-15/h4-11,14,17,21,23H,12-13H2,1-3H3,(H,22,24)

InChI Key

BPNZFFWEUGGXMC-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4'-(2-hydroxy-3-isopropylamino)propoxy-4-anisanilide
ronactolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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